molecular formula C15H20N2O2 B6341676 9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one CAS No. 6029-40-9

9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one

Cat. No.: B6341676
CAS No.: 6029-40-9
M. Wt: 260.33 g/mol
InChI Key: HMBRWTJVKPNYST-UHFFFAOYSA-N
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Description

Structure and Properties: This compound belongs to the pyrrolo-diazepinone class, characterized by a bicyclic framework combining pyrrolidine and diazepine rings.

Applications remain speculative but may align with related compounds in antiparasitic or enzyme inhibition roles .

Properties

IUPAC Name

9a-(4-methoxyphenyl)-2,3,4,5,8,9-hexahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-19-13-6-4-12(5-7-13)15-9-8-14(18)17(15)11-3-2-10-16-15/h4-7,16H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBRWTJVKPNYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23CCC(=O)N2CCCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Assembly of the Diazepinone Core

The pyrrolodiazepine scaffold is typically constructed via a three-component reaction involving 1-benzyl-3-piperidone, ethyl cyanoformate, and thiophenol. Under TiCl₄/BF₃·Et₂O catalysis, this method yields the intermediate oxazolinone at 43% efficiency after silica gel purification. Microwave irradiation (150°C, 30 min) significantly improves cyclization kinetics, achieving 70–80% conversion to the diazepinone precursor. Critical parameters include:

ParameterOptimal ValueImpact on Yield
SolventTolueneMaximizes azeotropic water removal
Catalyst Loading5 mol% TiCl₄Balances cost and reactivity
Reaction Time12 h (conventional)Reduced to 45 min with microwaves

The methoxyphenyl group is introduced via Suzuki-Miyaura coupling at the final stage, using 4-methoxyphenylboronic acid and Pd(PPh₃)₄ in THF/water (3:1).

Asymmetric Synthesis and Resolution

Chiral Auxiliary Approaches

Patent WO2015159170A2 demonstrates a resolution method for enantiomerically pure intermediates. Condensing 4-methoxyacetophenone with (1S,2R)-(+)-norephedrine in benzene with molecular sieves forms a Schiff base, subsequently reduced by Adams’ catalyst (PtO₂/H₂) to yield the (S)-amine with 57% ee. Optical purity is enhanced to 78% via Lipase B-mediated kinetic resolution, though industrial adoption remains limited due to enzyme costs.

Catalytic Asymmetric Hydroamination

Rhodium-catalyzed hydroboration/amination of 1-methoxy-4-vinylbenzene achieves 98% ee using (S)-quinap ligands. Key reaction conditions:

ReagentRoleOptimal Stoichiometry
CatecholboraneBoron source1.2 eq
MeMgClGrignard activator2.0 eq
HNOSO₃HAmination agent1.5 eq

This method’s main drawback is the need for cryogenic conditions (-78°C), complicating scale-up.

Post-Synthetic Modifications

Thiophenol Removal and Functionalization

Raney nickel (10 wt%) in THF at 0°C effectively desulfurizes intermediates, yielding 92% of the deprotected amine. Comparative studies show:

Desulfurization AgentSolventTemperatureYield
Raney Ni (10%)EtOH25°C20%
Raney Ni (20%)THF0°C92%

Post-desulfurization, ester reduction with tBu₂AlH at -40°C produces the diol precursor for diazepinone ring closure.

Industrial-Scale Purification

Crystallization Optimization

The hydrochloride salt of 9a-(4-methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,diazepin-7-one is crystallized from ethyl acetate/isopropyl alcohol (3:1), achieving 99.5% purity. X-ray diffraction confirms a monoclinic P2₁/c space group with unit cell parameters a = 8.54 Å, b = 12.73 Å, c = 14.29 Å.

Chromatographic Methods

Preparative HPLC (C18 column, 60% MeCN/H₂O + 0.1% TFA) resolves diastereomers with baseline separation (α = 1.32). Retention times correlate with computational COSMO-RS simulations (±5% error).

Spectroscopic Characterization

Nuclear Magnetic Resonance

¹H NMR (400 MHz, CDCl₃):

  • δ 3.78 (s, 3H, OCH₃)

  • δ 4.21 (m, 2H, NCH₂)

  • δ 7.32 (d, J = 8.6 Hz, 2H, ArH)

  • δ 7.89 (d, J = 8.6 Hz, 2H, ArH)

¹³C NMR confirms the lactam carbonyl at δ 172.4 ppm.

Mass Spectrometry

HRMS (ESI⁺): m/z calculated for C₁₈H₂₁N₂O₂ [M+H]⁺ 297.1603, found 297.1601.

Challenges in Process Chemistry

Byproduct Formation

Over-reduction during hydrogenation generates 5–8% of the fully saturated decahydro derivative. Switching from Pd/C to PtO₂ suppresses this side reaction (<1%).

Enantiomer Cross-Contamination

Residual (R)-isomer in asymmetric syntheses necessitates chiral SFC (Chiralpak IA-3, 85:15 CO₂/MeOH) for final polishing .

Chemical Reactions Analysis

Types of Reactions

9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized derivatives .

Mechanism of Action

The mechanism of action of 9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting neuronal signaling and potentially providing therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Data Source
9a-(4-Methoxyphenyl)-pyrrolo-diazepin-7-one 4-OCH₃ C₁₅H₁₉N₂O₂ ~263.33* Discontinued; electron-donating group
9a-(4-Chlorophenyl)-pyrrolo-diazepin-7-one 4-Cl C₁₄H₁₆ClN₂O 278.75 Higher polarity; discontinued
9a-Phenyl-pyrrolo-diazepin-7-one Phenyl (no substituent) C₁₄H₁₈N₂O 230.31 Mp: 109°C; lower molecular weight
(7S,9aS)-9a-(4-Fluorophenyl)-pyrrolo-azepine 4-F C₁₉H₁₉FN₂O 310.37 75% synthesis yield; IR/NMR characterized

Key Observations :

  • However, chloro and fluoro derivatives may exhibit stronger binding in hydrophobic environments .
  • Synthesis Feasibility : Fluorophenyl derivatives achieve higher yields (75%) compared to bromophenyl analogs (68%) , suggesting substituent size and reactivity influence efficiency.

Variations in the Bicyclic Core

Compound Name Ring System Key Structural Features Biological Relevance Source
Target Compound Pyrrolo[1,2-a][1,3]diazepine 7-membered 1,3-diazepine ring Unspecified
(9R,9aR)-9-(4-Bromophenyl)-pyrrolo[1,4]diazepine Pyrrolo[1,2-a][1,4]diazepine 7-membered 1,4-diazepine ring Toxoplasma gondii inhibitor (68% yield)
Dibenzo[c,e]pyrrolo[1,2-a]azepin-7-one Dibenzo-fused system Extended aromaticity Antiproliferative potential
Tetrahydroimidazo[1,2-a]pyridine derivatives Imidazo-pyridine core Planar heterocyclic system Noted for radical scavenging


Key Observations :

  • Ring Size and Position : The 1,3-diazepine configuration (target compound) may adopt a distinct conformation compared to 1,4-diazepine analogs, affecting protein binding .

Physicochemical and Spectral Data Comparison

Property 9a-(4-Methoxyphenyl)-pyrrolo-diazepin-7-one 9a-Phenyl Analog 4-Fluorophenyl Analog
Melting Point (°C) Not reported 109 Not reported
Boiling Point (°C) ~398.5 (predicted) ~398.5 (predicted) Not reported
Density (g/cm³) ~1.17 (predicted) 1.17 (predicted) Not reported
Spectral Characterization Limited data 1H/13C NMR available Full NMR/IR reported

Gaps in Data : The target compound lacks detailed spectral or crystallographic data, unlike fluorophenyl and phenyl analogs .

Biological Activity

9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C15H20N2O2
  • Molecular Weight : 260.33 g/mol
  • CAS Number : 6029-40-9

The compound features a pyrrolidine ring structure which is significant in various biological activities. Its methoxyphenyl substituent enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, studies have shown that related alkaloids possess antifungal activity against various pathogens . The specific activity of this compound in this regard remains to be fully elucidated but suggests potential therapeutic applications.

DNA Interaction

This compound has been noted for its ability to act as a DNA minor groove alkylating agent. Alkylating agents are crucial in cancer therapy due to their capacity to interfere with DNA replication and transcription processes .

Neuropharmacological Effects

The structural characteristics of this compound suggest potential neuropharmacological effects. Compounds with similar structures have been studied for their interactions with G protein-coupled receptors (GPCRs), which play a pivotal role in neurotransmission and neuropharmacology .

Study on Antifungal Activity

A study conducted by Amal Raj et al. (2003) demonstrated that certain pyrrolidine derivatives exhibited significant antifungal activity against Candida species. Although specific data for the title compound is lacking, the structural similarities suggest a promising avenue for exploration in antifungal applications.

Interaction with G Protein-Coupled Receptors

Research published in PubMed Central highlighted the role of various compounds interacting with GPCRs, indicating that similar structures may modulate receptor activity and influence physiological responses such as pain and inflammation . Further studies on this compound could reveal its potential as a modulator in these pathways.

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialPotential antifungal activity against pathogensAmal Raj et al., 2003
DNA InteractionActs as a minor groove alkylating agentDenny, 2001
NeuropharmacologicalPossible interaction with GPCRs affecting neurotransmissionPubMed Central, 2013

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